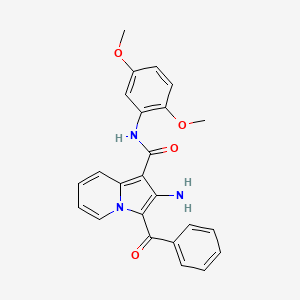
2-amino-3-benzoyl-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-amino-3-benzoyl-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features an indolizine core, which is known for diverse biological activities, including anticancer and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O4 with a molecular weight of 415.4 g/mol. The compound's structure includes key functional groups that enhance its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 906162-76-3 |
Anticancer Activity
Research has shown that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound interacts with specific enzymes and receptors involved in cancer progression. A study indicated that similar indolizine derivatives demonstrated potent activity against various cancer cell lines, inhibiting proliferation and inducing apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers such as Bax and Bcl-2 .
Antibacterial Effects
The compound also shows promise as an antibacterial agent. Similar indolizine derivatives have been evaluated for their efficacy against bacterial strains, with some exhibiting significant inhibition of bacterial growth. The presence of the dimethoxyphenyl group is believed to enhance the interaction with bacterial cell membranes, thus increasing the compound's effectiveness .
Antifungal Properties
In addition to its anticancer and antibacterial activities, there are indications that this compound may possess antifungal properties. Research involving similar indolizine compounds has highlighted their potential as antifungal agents, suggesting that the structural features of this compound could contribute to this activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and bacterial resistance.
- Receptor Modulation : Interaction with specific receptors can trigger signaling pathways that lead to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of various indolizine derivatives against human tumor cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 20 µM to 65 µM across different cancer types, demonstrating significant cytotoxicity .
Antibacterial Assessment
In vitro assessments have shown that certain analogs of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations (IC50 values below 50 µM), indicating strong antibacterial potential .
Propriétés
IUPAC Name |
2-amino-3-benzoyl-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-16-11-12-19(31-2)17(14-16)26-24(29)20-18-10-6-7-13-27(18)22(21(20)25)23(28)15-8-4-3-5-9-15/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPCZKLWYXYIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














